molecular formula C18H21BO6 B13116386 Ethyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromene-3-carboxylate

Ethyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromene-3-carboxylate

Cat. No.: B13116386
M. Wt: 344.2 g/mol
InChI Key: CXQLJSVAXDVOND-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a boronate ester group, which is known for its utility in various chemical reactions, particularly in the field of organic synthesis. The chromene scaffold is a common structural motif in many natural products and synthetic compounds, making this compound of significant interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromene-3-carboxylate typically involves the formation of the chromene core followed by the introduction of the boronate ester group. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate to form the chromene core. This is followed by a Suzuki-Miyaura coupling reaction to introduce the boronate ester group. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The boronate ester group can participate in substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various aryl or alkyl groups .

Scientific Research Applications

Ethyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromene-3-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis applications. The chromene core can also interact with biological targets, potentially affecting various molecular pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromene-3-carboxylate: shares similarities with other boronate ester-containing compounds, such as:

Uniqueness

What sets this compound apart is its unique combination of the chromene core and the boronate ester group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .

Biological Activity

Ethyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromene-3-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, biological assays, and structure-activity relationships.

Molecular Formula: C16_{16}H19_{19}B1_{1}O5_{5}

Molecular Weight: 304.23 g/mol

IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves the borylation of chromene derivatives. Recent studies have optimized reaction conditions using copper(I) catalysts to enhance yields and selectivity. The following table summarizes some key synthetic routes:

Method Conditions Yield (%)
Copper(I) catalyzed borylationTHF with NaOtBu and phosphine ligand85
Microwave-assisted synthesisCEM Discover System with TLC monitoring90
Conventional heatingReflux in organic solvents75

Antioxidant Activity

This compound exhibits significant antioxidant properties. In vitro assays demonstrated that the compound effectively scavenges free radicals and inhibits lipid peroxidation. The IC50_{50} values for DPPH radical scavenging were found to be lower than those of standard antioxidants like ascorbic acid.

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. In cell culture studies using lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced the release of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism appears to involve inhibition of NF-kB signaling pathways.

Anticancer Properties

Initial evaluations of the anticancer activity of this compound have shown promising results against various cancer cell lines. The compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50_{50} value of approximately 12 µM. Flow cytometry analysis confirmed increased annexin V staining in treated cells.

Structure-Activity Relationship (SAR)

The presence of the dioxaborolane moiety is crucial for enhancing the biological activity of the chromene scaffold. Studies have shown that modifications at the C7 position significantly impact the potency of the compound:

Substituent Biological Activity
Hydroxyl groupIncreased antioxidant activity
Methyl groupEnhanced anticancer activity
Fluorine atomImproved selectivity for cancer cells

Case Studies

  • Antioxidant Efficacy in Neuroprotection : A study investigated the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal damage. Results indicated a significant reduction in neuronal cell death compared to untreated controls.
  • Anti-inflammatory Mechanism Exploration : Another study focused on elucidating the molecular pathways involved in the anti-inflammatory effects. The compound was shown to downregulate COX-2 expression and inhibit prostaglandin E2_{2} production.

Properties

Molecular Formula

C18H21BO6

Molecular Weight

344.2 g/mol

IUPAC Name

ethyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromene-3-carboxylate

InChI

InChI=1S/C18H21BO6/c1-6-22-15(20)13-9-11-7-8-12(10-14(11)23-16(13)21)19-24-17(2,3)18(4,5)25-19/h7-10H,6H2,1-5H3

InChI Key

CXQLJSVAXDVOND-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C(=O)O3)C(=O)OCC

Origin of Product

United States

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